Product packaging for Diphenhydramine-d5 (hydrochloride)(Cat. No.:CAS No. 1219795-16-0)

Diphenhydramine-d5 (hydrochloride)

Cat. No.: B12424299
CAS No.: 1219795-16-0
M. Wt: 296.8 g/mol
InChI Key: PCHPORCSPXIHLZ-BSBWQDPUSA-N
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Description

Overview of Diphenhydramine-d5 (hydrochloride) as a Specialized Research Probe

Diphenhydramine-d5 (hydrochloride) is the deuterated form of Diphenhydramine (B27) hydrochloride, a well-known first-generation antihistamine. medchemexpress.cominvivochem.cominvivochem.com In this specific isotopologue, five hydrogen atoms on one of the phenyl rings have been replaced with deuterium (B1214612) atoms. invivochem.com While chemically similar to the parent compound, its increased mass makes it an invaluable tool for analytical and research purposes, primarily as an internal standard. acs.orgresearchgate.netmedchemexpress.com

In quantitative analysis, particularly in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for achieving accurate and precise measurements. musechem.comacs.orgukaazpublications.com An ideal internal standard behaves almost identically to the analyte (the substance being measured) during sample extraction, chromatography, and ionization, but is clearly distinguishable by the detector. scispace.com

Diphenhydramine-d5 (hydrochloride) fits this role perfectly when quantifying diphenhydramine in biological matrices such as plasma or urine. cerilliant.comnih.gov It co-elutes with the non-labeled diphenhydramine during chromatography but is easily differentiated by the mass spectrometer due to its higher molecular weight. nih.gov This allows researchers to correct for any sample loss during preparation or fluctuations in instrument response, leading to highly reliable data in pharmacokinetic studies. musechem.comscispace.com Such studies are essential for determining how a drug is absorbed, distributed, metabolized, and excreted by the body. assumption.edusimsonpharma.com

Below is a table detailing the chemical properties of Diphenhydramine-d5 (hydrochloride) in comparison to its non-deuterated counterpart.

PropertyDiphenhydramine-d5 (hydrochloride)Diphenhydramine (hydrochloride)
Chemical Formula C₁₇H₁₇D₅ClNOC₁₇H₂₁NO · HCl
Molecular Weight 296.85 g/mol 291.8 g/mol
CAS Number 1219795-16-0147-24-0
Appearance White to off-white solidCrystalline solid
Primary Use Internal standard for mass spectrometryAntihistamine, Antiemetic, Sedative
Data sourced from references invivochem.comaxios-research.comcaymanchem.com.

Scope and Academic Relevance of Deuterium-Labeled Compounds in Contemporary Research

The use of deuterium-labeled compounds in modern research has expanded far beyond their initial application as simple tracers. clearsynth.comresearchgate.net The strategic incorporation of deuterium into drug molecules, a practice known as "precision deuteration," has emerged as a viable low-risk approach in drug development. nih.govnih.gov This strategy leverages the kinetic isotope effect to improve a drug's pharmacokinetic profile. deutramed.comresearchgate.netnih.gov By slowing down metabolic breakdown, deuteration can lead to a longer drug half-life, more stable blood levels, and potentially reduced dosing frequency. deutramed.comresearchgate.net

This approach gained major validation with the FDA approval of deutetrabenazine in 2017, the first deuterated drug to enter the market. deutramed.comresearchgate.netresearchgate.net The success of deutetrabenazine has invigorated the field, demonstrating that deuteration can yield new molecular entities with tangible clinical advantages over their hydrogenated predecessors. assumption.edudeutramed.com Researchers are now exploring deuteration for a wide range of drug candidates to treat various diseases. researchgate.netprinceton.edu

Beyond pharmacokinetics, deuterium-labeled compounds are critical tools in a variety of scientific disciplines:

Mechanistic Elucidation: They are used to study the detailed steps of chemical and enzymatic reactions. nih.govresearchgate.net

Quantitative Analysis: Deuterated molecules serve as ideal internal standards for mass spectrometry-based quantification in clinical toxicology, therapeutic drug monitoring, and forensic analysis. acs.orgmedchemexpress.comcerilliant.com

Materials Science: Deuteration has been shown to improve the stability and lifetime of materials like organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

Environmental Science: These compounds are used as tracers to monitor the fate and bioremediation of pollutants in the environment. researchgate.net

The growing interest in deuterated compounds is driving the development of new and more efficient methods for their synthesis, making these powerful research tools more accessible to the scientific community. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22ClNO B12424299 Diphenhydramine-d5 (hydrochloride) CAS No. 1219795-16-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1219795-16-0

Molecular Formula

C17H22ClNO

Molecular Weight

296.8 g/mol

IUPAC Name

N,N-dimethyl-2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]ethanamine;hydrochloride

InChI

InChI=1S/C17H21NO.ClH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H/i3D,5D,6D,9D,10D;

InChI Key

PCHPORCSPXIHLZ-BSBWQDPUSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OCCN(C)C)[2H])[2H].Cl

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Origin of Product

United States

Synthetic Methodologies for Diphenhydramine D5 Hydrochloride

Historical Evolution of Deuteration Strategies in Pharmaceutical Chemistry

The concept of utilizing deuterium (B1214612) in drug molecules dates back to the 1960s. nih.gov Initially, deuterium-labeled compounds were primarily used as tracers in metabolic studies and as internal standards for mass spectrometry. thalesnano.commedchemexpress.com The fundamental principle behind this application lies in the mass difference between hydrogen and deuterium, which allows for the differentiation and quantification of the labeled and unlabeled compounds. nih.gov

Over the past two decades, the role of deuteration has evolved from a simple analytical tool to a strategic approach in drug design, often referred to as the "deuterium switch". nih.gov This strategy involves replacing specific hydrogen atoms with deuterium in an existing drug molecule to improve its pharmacokinetic properties. nih.govnih.gov The substitution of a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can slow down the rate of metabolic reactions that involve the cleavage of that bond, a phenomenon known as the kinetic isotope effect. researchgate.net This can lead to a more stable drug with a longer half-life, potentially reducing the required dose and minimizing adverse effects. assumption.edumdpi.com The approval of the first deuterated drug, deutetrabenazine, by the FDA in 2017 marked a significant milestone, solidifying the therapeutic potential of this approach. nih.govresearchgate.net More recently, the focus has expanded to include the development of de novo deuterated drugs, where deuteration is an integral part of the initial drug discovery process. nih.gov

Targeted Deuteration Approaches for Diphenhydramine-d5 (hydrochloride)

The synthesis of Diphenhydramine-d5 (hydrochloride) necessitates precise methods to introduce deuterium atoms at specific positions within the molecule. The "-d5" designation indicates that five hydrogen atoms have been replaced by deuterium. These targeted approaches are crucial for achieving the desired isotopic enrichment and ensuring the intended metabolic stability.

Hydrogen/Deuterium Exchange Reactions for Specific Labeling

Hydrogen/deuterium (H/D) exchange reactions are a common and efficient method for introducing deuterium into organic molecules. researchgate.net These reactions typically involve the use of a deuterium source, such as heavy water (D₂O), and a catalyst to facilitate the exchange of protons for deuterons at specific sites. mdpi.comtn-sanso.co.jp The selectivity of the exchange is often directed by the chemical environment of the hydrogen atoms.

For aromatic compounds, H/D exchange can be achieved under high temperature and pressure conditions in the presence of D₂O. tn-sanso.co.jp Transition metal catalysts, such as palladium on carbon (Pd/C), are frequently employed to promote this exchange. mdpi.comresearchgate.net The choice of catalyst and reaction conditions can influence the position and extent of deuteration.

It is important to note that the stability of the incorporated deuterium is a critical factor. While some deuterated positions are stable, others may be prone to back-exchange with hydrogen atoms from the surrounding environment, particularly under certain pH conditions. nih.gov

De novo Synthesis Utilizing Deuterated Precursors

An alternative and often more controlled method for preparing specifically labeled compounds is through de novo synthesis. This approach involves the use of deuterated starting materials or building blocks that are then carried through a synthetic sequence to yield the final deuterated product. researchgate.netresearchgate.net

For the synthesis of Diphenhydramine-d5 (hydrochloride), this could involve starting with a deuterated version of one of the key precursors, such as a deuterated benzhydrol or a deuterated dimethylaminoethanol (B1669961). The synthesis of diphenhydramine (B27) itself can be achieved through various routes, including the reaction of benzhydrol with dimethylaminoethanol in the presence of an acid catalyst like p-toluenesulfonic acid. google.com Another common method involves a Grignard reaction. chemicalbook.com By employing a deuterated precursor in these established synthetic pathways, the deuterium atoms are incorporated into the final diphenhydramine structure. The subsequent treatment with hydrochloric acid yields the hydrochloride salt. chemicalbook.com

Advanced Synthetic Techniques for Isotope Incorporation

The field of synthetic chemistry is continually evolving, with new techniques offering more efficient and scalable methods for preparing deuterated compounds.

Continuous-Flow Synthesis Applications in Deuterated Compound Preparation

Continuous-flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, including deuterated molecules. colab.wsnih.gov This technique involves pumping reagents through a heated reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. tn-sanso.co.jp Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, higher efficiency, and easier scalability. tn-sanso.co.jprsc.org

For deuteration reactions, continuous-flow systems can facilitate H/D exchange reactions with high efficiency. colab.wsnih.gov For instance, the synthesis of deuterated aromatic compounds has been successfully demonstrated using flow reactors, which can significantly reduce reaction times compared to batch methods. tn-sanso.co.jp An end-to-end continuous flow synthesis of diphenhydramine hydrochloride has been developed, highlighting the potential for highly efficient and atom-economical production. rsc.orgresearchgate.netmit.edu This methodology could be adapted for the synthesis of Diphenhydramine-d5 by utilizing deuterated starting materials within the continuous flow setup.

Purification and Isolation Methodologies for Deuterated Analogues

Following the synthesis of Diphenhydramine-d5 (hydrochloride), purification is a critical step to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. Standard purification techniques in organic chemistry are employed, tailored to the properties of the target compound.

Liquid-liquid extraction is a common method used to separate the desired product from impurities based on their differential solubility in two immiscible liquid phases. nih.gov This is often followed by chromatography, such as column chromatography, to achieve a high degree of purity. nih.gov

For the final isolation of the hydrochloride salt, the purified diphenhydramine free base is typically dissolved in a suitable solvent and treated with hydrogen chloride gas or a solution of hydrochloric acid. chemicalbook.com The resulting salt then precipitates out of the solution and can be collected by filtration. Recrystallization from an appropriate solvent system can be performed to further enhance the purity of the final product. The purity and isotopic distribution of the final product are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). epj-conferences.org

Chromatographic Purification Techniques (e.g., HPLC, GC)

Chromatographic methods are instrumental in separating Diphenhydramine-d5 (hydrochloride) from closely related impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques employed for both the analysis and purification of the non-deuterated compound, and these methods are directly applicable to its deuterated analogue.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a common and effective method for the purification of Diphenhydramine and its salts. ukaazpublications.com The separation is based on the differential partitioning of the compound and impurities between a non-polar stationary phase (like C18) and a polar mobile phase. researchgate.netuobasrah.edu.iq For Diphenhydramine-d5 (hydrochloride), the retention behavior is nearly identical to the unlabeled compound, allowing for the adoption of established HPLC methods.

A certificate of analysis for a commercial batch of Diphenhydramine-d5 (hydrochloride) confirmed a purity of 100.00% as determined by HPLC with UV detection at 220 nm, demonstrating the effectiveness of this technique. lgcstandards.com Stability-indicating HPLC assays developed for Diphenhydramine hydrochloride can effectively separate the active ingredient from its degradation products, which is a crucial capability for ensuring the purity of the final product. cjhp-online.ca

Several HPLC methods have been developed for the analysis of Diphenhydramine HCl, the parameters of which can be adapted for preparative purification of the d5-labeled version.

Table 1: HPLC Methods for Diphenhydramine Analysis
ParameterMethod 1Method 2 uobasrah.edu.iqMethod 3 cjhp-online.ca
ColumnC18 (4.6mm x 250mm), 5µm researchgate.netArcus EP-C18 (4.6 mm × 250 mm), 5 µmSupelcosil LC-18-DB (30 cm X 4.0 mm), 5-µm
Mobile PhaseMethanol:Water (4:1), pH 7.4 with triethanolamine (B1662121) researchgate.netMethanol:Acetonitrile (B52724):Water:10mM Heptane sulfonate and 13 mM Triethylamine (10:26:64), pH 3.3Acetonitrile:Aqueous solution (25 mM KH2PO4 and 2 mL/L triethylamine) (40:60 v/v), pH 2.2
Flow Rate1.0 ml/min researchgate.net1.0 ml/min1.5 mL/min
Detection (UV)220 nm researchgate.net254 nm230 nm
Retention TimeNot Specified9.9 min3.4 min

Online Solid Phase Extraction (SPE) coupled with LC-MS provides another sophisticated method for isolation. Using a Cogent Diamond Hydride™ column, Diphenhydramine can be loaded and retained on the column with a mobile phase of 80% acetonitrile and later eluted with 25% acetonitrile, demonstrating a powerful technique for separating the compound from complex matrices. mtc-usa.com

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC/MS), is another viable technique for assessing the purity of Diphenhydramine. researchgate.netnih.gov For the volatile free-base form of Diphenhydramine, GC offers high resolution and sensitivity. The analysis is typically performed without derivatization. researchgate.net A reported GC-FID method showed a retention time of 4.5 minutes for Diphenhydramine, proving its utility for rapid analysis. researchgate.net

Table 2: GC Method for Diphenhydramine Analysis researchgate.net
ParameterCondition
ColumnZebron Phase: ZB-DRUG-1
Carrier GasNitrogen
Flow Rate1 ml/min
Injector Temperature250°C
Detector (FID) Temperature280°C
Oven Temperature ProgramInitial 210°C (1 min hold), ramp at 10°C/min to 280°C (2 min hold)
Retention Time4.5 min

Recrystallization and Other Isolation Methods

Following synthesis and initial purification, isolation of the final product in a solid, stable, and highly pure form is essential. Recrystallization is the most common method for achieving this for Diphenhydramine-d5 (hydrochloride).

Recrystallization

The hydrochloride salt of Diphenhydramine is a crystalline solid, making recrystallization an effective final purification step. ukaazpublications.com The process involves dissolving the crude product in a suitable solvent or solvent system at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent (mother liquor).

One synthetic route describes dissolving the free base of Diphenhydramine in an ethanol (B145695) solution, followed by the introduction of dry hydrogen chloride gas. The solvent is then evaporated under reduced pressure to obtain the hydrochloride salt. chemicalbook.com This process itself, or a subsequent recrystallization from a suitable solvent like ethanol or a mixture including an anti-solvent like ethyl acetate, can yield a high-purity crystalline product. researchgate.net The choice of solvent is critical; the compound should be highly soluble at high temperatures but sparingly soluble at low temperatures to ensure a good yield.

Other Isolation Methods

Besides recrystallization, other methods can be employed for isolation and purification:

Liquid-Liquid Extraction (LLE): Before the final crystallization, LLE is often used to separate the synthesized Diphenhydramine free base from aqueous solutions and water-soluble impurities. After synthesis, the reaction mixture can be made alkaline to deprotonate the amine, and the free base is then extracted into an organic solvent like toluene. google.com The organic layer, containing the desired product, is then washed, dried, and concentrated before proceeding to the salt formation and crystallization steps. google.com

Precipitation: The hydrochloride salt can be isolated by precipitation. After synthesizing the Diphenhydramine free base and dissolving it in a suitable organic solvent (e.g., ethanol, isopropanol), the addition of hydrochloric acid (either as a gas or a solution in a solvent like isopropanol) causes the Diphenhydramine-d5 (hydrochloride) salt to precipitate out of the solution, from which it can be collected by filtration. chemicalbook.com

These purification and isolation techniques are crucial for producing Diphenhydramine-d5 (hydrochloride) with the high chemical and isotopic purity required for its application as an internal standard. researchgate.netlgcstandards.com

Analytical Characterization Techniques for Diphenhydramine D5 Hydrochloride

Spectroscopic Methods for Deuterium (B1214612) Incorporation Confirmation

Spectroscopic techniques are fundamental in verifying the successful incorporation of deuterium atoms into the molecular structure of Diphenhydramine (B27) and quantifying the extent of this labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H)

NMR spectroscopy is a powerful, non-destructive technique for elucidating molecular structure. For isotopically labeled compounds like Diphenhydramine-d5, a combination of proton (¹H), carbon-13 (¹³C), and deuterium (²H) NMR is employed to provide a complete picture of the deuteration.

¹H NMR: In the ¹H NMR spectrum of Diphenhydramine-d5 (hydrochloride), the primary confirmation of deuterium incorporation comes from the absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium. In Diphenhydramine-d5, the five protons on one of the phenyl rings are replaced. Therefore, the complex multiplet signals expected for this aromatic ring in an unlabeled spectrum would be absent. The remaining proton signals, such as those from the other phenyl ring, the ethylamine (B1201723) side chain, and the methyl groups, would remain, confirming the integrity of the rest of the molecule. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides further evidence of deuteration. Carbon atoms directly bonded to deuterium (C-D) exhibit characteristic changes. The signals for these carbons may appear as multiplets due to one-bond carbon-deuterium coupling (¹J C-D) and will often show a slight upfield shift compared to their protonated counterparts. Furthermore, the intensity of these signals is typically lower due to the nuclear Overhauser effect (NOE) being less efficient with deuterium than with protons. The pseudo-mirror symmetry observed in solid-state ¹³C NMR of diphenhydramine HCl may also be influenced by deuteration. rsc.orgcontaminantdb.ca

²H NMR (Deuterium NMR): This is the most direct method for observing the incorporated deuterium atoms. The ²H NMR spectrum will show signals at chemical shifts corresponding to the positions of the deuterium atoms on the phenyl ring. The presence and integration of these signals provide unambiguous confirmation and quantification of deuteration at the specific intended sites.

Table 1: Representative NMR Data for Diphenhydramine This table shows expected ¹H and ¹³C chemical shifts for the non-deuterated analogue, Diphenhydramine hydrochloride. For Diphenhydramine-d5, signals for the deuterated phenyl ring would be absent in the ¹H spectrum and altered in the ¹³C spectrum.

Nucleus Atom Position Expected Chemical Shift (δ, ppm)
¹HAromatic CH (non-deuterated ring)7.20 - 7.50
¹HAromatic CH (deuterated ring)Signal Absent
¹HO-CH5.40 - 5.60
¹HO-CH₂4.00 - 4.20
¹HN-CH₂3.40 - 3.60
¹HN-(CH₃)₂2.90 - 3.10
¹³CAromatic C (non-deuterated ring)126 - 140
¹³CAromatic C-D (deuterated ring)126 - 140 (with splitting/reduced intensity)
¹³CO-CH~85
¹³CO-CH₂~65
¹³CN-CH₂~55
¹³CN-(CH₃)₂~45

Note: Specific chemical shifts can vary based on the solvent and experimental conditions. contaminantdb.cachemicalbook.comdrugbank.comdrugbank.com

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Distribution

High-Resolution Mass Spectrometry is crucial for determining the exact mass of the deuterated compound, which in turn confirms its elemental composition and the number of incorporated deuterium atoms. It is also the primary technique for assessing isotopic purity and distribution.

For Diphenhydramine-d5 (hydrochloride), the molecular weight is expected to be approximately 5 atomic mass units (amu) higher than its non-deuterated counterpart. HRMS can measure this mass difference with high precision. By analyzing the relative intensities of the isotopic peaks, one can determine the percentage of molecules that are d0 (unlabeled), d1, d2, d3, d4, and fully labeled d5. This distribution is a critical measure of the quality of the stable isotope-labeled standard. medchemexpress.com

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for separating Diphenhydramine-d5 from any potential impurities, including its non-deuterated form, synthetic precursors, or degradation products. The isotopic labeling has a negligible effect on the chromatographic behavior of the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the purity assessment of pharmaceutical compounds. For Diphenhydramine-d5, reversed-phase HPLC (RP-HPLC) is typically employed. These methods are validated for parameters such as linearity, accuracy, precision, and specificity to ensure reliable quantification. researchgate.netnih.gov

Table 2: Typical HPLC Method Parameters for Diphenhydramine Analysis

Parameter Condition Reference
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm) or C8 researchgate.netnih.gov
Mobile Phase A mixture of an organic solvent (e.g., Methanol, Acetonitrile) and an aqueous buffer (e.g., water with triethylamine) researchgate.netuobasrah.edu.iqjddtonline.inforesearchgate.net
Flow Rate Typically 0.3 - 1.0 mL/min researchgate.netnih.govuobasrah.edu.iq
Detection UV-Vis Spectrophotometry (e.g., at 210, 220, or 254 nm) researchgate.netnih.govuobasrah.edu.iq
Temperature Often controlled, e.g., 15°C or ambient nih.gov

An ultra-high-performance liquid chromatography (UHPLC) method has also been developed to separate diphenhydramine from its organic impurities, demonstrating high efficiency and robustness. nih.gov

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of Diphenhydramine-d5. GC offers excellent separation efficiency for volatile and thermally stable compounds. nih.govdigitellinc.com Direct injection onto a fused-silica capillary column is a common approach. nih.gov GC-MS provides both chromatographic separation and mass identification, making it highly specific for identifying impurities. nih.govsuny.edu

Table 3: Typical GC/GC-MS Method Parameters for Diphenhydramine Analysis

Parameter Condition Reference
Column Fused-silica capillary column (e.g., Rtx-200) nih.govnih.gov
Injector Split/Splitless or direct injection nih.gov
Carrier Gas Helium or Nitrogen
Detector Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometer (MS) digitellinc.comnih.gov
Detection Mode (MS) Electron-Impact (EI) Ionization nih.gov

The use of GC-MS is particularly advantageous as it can simultaneously provide retention time data for purity assessment and mass spectral data that confirms the identity of the main peak as Diphenhydramine-d5 and helps in the structural elucidation of any co-eluting impurities. nih.govresearchgate.net

Advanced Analytical Methodologies for Structural Elucidation of Deuterated Compounds

Beyond standard 1D NMR, advanced methodologies are employed for the unambiguous structural elucidation of complex molecules, including deuterated compounds.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable. drugbank.com A COSY spectrum reveals proton-proton coupling networks, while an HSQC spectrum correlates protons with their directly attached carbons. For Diphenhydramine-d5, these techniques would confirm the proton and carbon assignments of the non-deuterated parts of the molecule and verify the absence of expected correlations in the deuterated phenyl ring.

For complex mixtures or trace-level analysis, highly sensitive and isomer-selective techniques are emerging. One such method is vacuum ultraviolet photoionization reflectron time-of-flight mass spectrometry (PI-ReToF-MS). acs.orgacs.org This technique, combined with isotopic labeling, allows for the specific identification of structural isomers in the gas phase based on their distinct ionization energies, offering an advanced tool for detailed characterization. acs.orgacs.org These advanced methods, while not routinely used for batch release, are critical in the development and in-depth structural characterization of new deuterated compounds. google.comufl.edu

Applications of Diphenhydramine D5 Hydrochloride in Advanced Analytical Chemistry

Role as an Internal Standard in Quantitative Bioanalysis

In the field of quantitative bioanalysis, where the accurate measurement of drugs and their metabolites in biological fluids is paramount, Diphenhydramine-d5 (hydrochloride) is a preferred internal standard. medchemexpress.com An ideal internal standard co-elutes with the analyte of interest and experiences similar effects during sample preparation and analysis, such as extraction efficiency and ionization suppression or enhancement. lcms.cz By adding a known quantity of the deuterated standard to samples and calibration standards, variations introduced during the analytical process can be effectively normalized. The final concentration of the analyte is determined by the ratio of its response to that of the internal standard, a technique that significantly improves the reliability of the results. cjhp-online.ca

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the premier technique for quantitative bioanalysis due to its high sensitivity and selectivity. Diphenhydramine-d5 is frequently employed in the development and validation of LC-MS/MS methods for the quantification of diphenhydramine (B27) in various biological samples, including plasma, urine, and hair. ukaazpublications.com

Method development involves optimizing several parameters to achieve reliable separation and detection. Researchers have developed sensitive and specific LC-MS/MS methods for quantifying diphenhydramine using its deuterated analogs as internal standards. For instance, one study detailed a method for the simultaneous determination of diphenhydramine and its N-oxide metabolite in ovine plasma and urine, using orphenadrine (B1219630) as the internal standard initially, but highlighting the need for mass spectrometric methods to distinguish between labeled and unlabeled compounds. Another study for the analysis of d-amphetamine and diphenhydramine in beagle dog plasma used pseudoephedrine as the internal standard. medchemexpress.com

Validation of these methods is performed to ensure they meet stringent criteria for accuracy and precision. Key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. medchemexpress.com

Table 1: Examples of LC-MS/MS Method Parameters for Diphenhydramine Analysis

ParameterStudy 1: Diphenhydramine in Ovine Plasma/Urine Study 2: Diphenhydramine in Beagle Dog Plasma medchemexpress.comStudy 3: Diphenhydramine in Rabbit Plasma nih.gov
Chromatography Column Propylamino LC columnZorbax SB-C18 (100 mm x 3.0 mm, 3.5 µm)Zorbax SB-C18 (2.1 mm x 50 mm, 3.5 µm)
Mobile Phase Not specified in abstractMethanol-water-formic acid (65:35:0.5, v/v/v)Acetonitrile-0.1% formic acid (gradient elution)
Detection Mode Positive ion electrospray, Multiple Reaction Monitoring (MRM)Electrospray ionization, Selected Reaction Monitoring (SRM)Electrospray ionization (ESI), Multiple Reaction Monitoring (MRM)
Internal Standard Orphenadrine (for method development)PseudoephedrineTriazolam
Linear Range 0.2-250.0 ng/mL1-500 ng/mL5-200 ng/mL
Lower Limit of Quantitation (LLOQ) 0.2 ng/mL1 ng/mL5 ng/mL

While deuterated standards like Diphenhydramine-d5 are considered the gold standard, their use in complex matrices such as plasma requires careful consideration. acs.orgnih.gov The primary challenge is the potential for "matrix effects," where co-eluting endogenous components from the sample matrix interfere with the ionization of the analyte and the internal standard. lcms.czacs.org

Ideally, the SIL-IS and the analyte experience identical matrix effects, which are then canceled out when the response ratio is calculated. lcms.cz However, a phenomenon known as "differential matrix effects" can occur. acs.orgnih.gov This is often due to a slight difference in chromatographic retention time between the deuterated standard and the non-deuterated analyte, a result of the deuterium (B1214612) isotope effect. nih.gov If the analyte and the internal standard elute at a point where the degree of ion suppression is rapidly changing, even a minor shift in retention time can lead to a significant difference in their respective responses, compromising the accuracy of the quantification. acs.org

Therefore, during method validation, it is crucial to thoroughly investigate matrix effects. This involves analyzing blank matrix samples from multiple sources, both with and without the analyte and internal standard, to ensure that the response ratio remains constant. acs.org The validation process must also rigorously assess linearity, precision (repeatability and intermediate precision), and accuracy across the entire calibration range to confirm the method's reliability. medchemexpress.com Studies have shown that with proper chromatographic separation and method validation, assays using deuterated standards can achieve excellent accuracy and precision, typically with a bias and variability of less than 15%.

Utilization in Method Development for Trace Analysis and Quantification in Biological and Environmental Samples

The high sensitivity of LC-MS/MS, combined with the use of deuterated internal standards, allows for the trace analysis of compounds in various complex samples. Diphenhydramine-d5 is instrumental in developing methods to quantify low concentrations of diphenhydramine in both biological and environmental contexts.

In biological monitoring, methods have been developed to detect diphenhydramine in samples like hair, which can provide a longer history of exposure compared to blood or urine. ukaazpublications.com One such method used diazepam-d5 (B593411) as an internal standard to detect diphenhydramine at concentrations in the picogram per milligram range in a child's hair. ukaazpublications.com Another validated method for the simultaneous analysis of 11 antihistamines, including diphenhydramine, in breast milk used diazepam-d5, hydroxyzine-d4, and cetirizine-d8 as internal standards, achieving a limit of quantification of 5.00 ng/mL. researchgate.net

The widespread use of diphenhydramine has led to its emergence as an environmental contaminant. acs.orgiosrjournals.org Due to its hydrophobicity, it can accumulate in aquatic sediments after being discharged from wastewater treatment plants. acs.orgnih.gov Analytical methods using techniques like accelerated solvent extraction followed by LC-Time-of-Flight Mass Spectrometry (LC/TOF-MS) have been developed for the unequivocal identification of diphenhydramine in environmental sediments. acs.orgnih.gov While these specific studies did not report the use of Diphenhydramine-d5, its application as an internal standard would be essential for accurate quantification in such complex environmental matrices, correcting for extraction inefficiencies and matrix-induced signal variations. Studies have detected diphenhydramine in surface waters and agricultural soil, with concentrations in sediments reaching up to 49 µg/kg. iosrjournals.org Another study detailed an indirect spectrophotometric method for determining diphenhydramine hydrochloride in environmental wastewater samples. lcms.cz

Application in Standard Addition Methods for Enhanced Analytical Robustness

The standard addition method is a powerful technique used to counteract matrix effects and enhance the robustness of an analytical measurement. nih.gov This approach is particularly valuable when dealing with complex or variable sample matrices where a suitable blank matrix for creating calibration curves is unavailable. nih.gov

The method involves adding known increasing amounts of a standard solution to several aliquots of the unknown sample. nih.gov The analytical signal is then measured for each solution and plotted against the concentration of the added standard. The unknown initial concentration of the analyte in the sample is determined by extrapolating the resulting linear regression line to the x-intercept. nih.gov

While often associated with techniques like atomic absorption spectroscopy, the principle of standard addition is applicable to various analytical methods, including chromatography and spectrophotometry. For the analysis of diphenhydramine in pharmaceutical preparations, spectrophotometric and spectrofluorimetric methods have been validated using the standard addition technique to ensure accuracy. For example, a spectrofluorimetric method for quantifying diphenhydramine in syrup used a standard addition plot to determine the drug amount, confirming the accuracy of the proposed method. Similarly, a spectrophotometric method for determining diphenhydramine in syrup used both a direct calibration curve and the standard addition method, with both yielding comparable and accurate results. By incorporating the analyte's own matrix into the calibration, the standard addition method provides a more accurate quantification by inherently compensating for matrix-specific interferences. nih.gov

Mechanistic and Biochemical Investigations Utilizing Diphenhydramine D5 Hydrochloride

Kinetic Isotope Effects (KIE) in Enzymatic Biotransformation Pathways

The substitution of hydrogen with the heavier isotope deuterium (B1214612) at a specific molecular position can slow down the rate of a chemical reaction if the bond to that position is broken in the rate-determining step. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for investigating enzymatic reaction mechanisms.

Elucidation of Rate-Limiting Steps in Metabolic Reactions via Deuterium Substitution

In the case of Diphenhydramine-d5, the deuterium atoms are located on a phenyl ring, not on the N-methyl groups. Therefore, a primary KIE is not expected for the N-demethylation pathway. However, the absence of a KIE during the N-demethylation of Diphenhydramine-d5 would provide strong evidence that the cleavage of a C-H bond on the phenyl ring is not the rate-limiting step for this specific metabolic route. Conversely, if a minor metabolic pathway, such as aromatic hydroxylation, were to occur on the deuterated phenyl ring, a KIE could potentially be observed, helping to elucidate the rate-determining step of that specific transformation. General principles of deuterium substitution confirm that replacing a C-H bond with a stronger carbon-deuterium (C-D) bond can slow metabolism, a strategy used to modulate the pharmacokinetic properties of drugs. nih.govnih.gov

Investigation of Cytochrome P450 (CYP) Enzyme Mechanisms using Deuterated Analogues in vitro

Deuterated analogues like Diphenhydramine-d5 are invaluable for studying the mechanisms of CYP enzymes. Diphenhydramine (B27) is not only a substrate but also an inhibitor of CYP2D6. nih.govdrugbank.comnih.gov In vitro studies using recombinant human CYP isozymes have identified CYP2D6 as the primary enzyme responsible for diphenhydramine N-demethylation at clinically relevant concentrations, exhibiting the highest affinity for the drug. nih.gov Other enzymes, including CYP1A2, CYP2C9, and CYP2C19, contribute to a lesser extent. nih.gov

By comparing the metabolism of diphenhydramine and Diphenhydramine-d5 in incubations with specific recombinant CYP enzymes, researchers can investigate aspects of the enzyme's active site and reaction mechanism. For instance, the lack of a significant KIE for a particular CYP isoform with Diphenhydramine-d5 would suggest that the enzyme's mechanism does not involve rate-limiting cleavage of the phenyl C-D bonds. Such studies help to map the substrate orientation within the active site and clarify the contribution of different metabolic pathways for a given enzyme. Some research has suggested that for certain individuals who are CYP2D6 ultrarapid metabolizers, diphenhydramine may be converted to an excitatory compound, highlighting the critical role of this enzyme in the drug's effects. nih.govresearchgate.net

In Vitro Metabolic Stability and Pathway Elucidation Studies

In vitro models are essential for predicting a drug's metabolic fate in the body. Diphenhydramine-d5 (hydrochloride) is used in these systems primarily as an internal standard for accurate quantification of the parent drug and its non-deuterated metabolites.

Hepatic Microsomal and Cytosolic Incubation Models for Biotransformation Profiling

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of CYP enzymes and are a standard in vitro tool for assessing metabolic stability. nih.govresearchgate.netresearchgate.net When a new compound is incubated with liver microsomes in the presence of necessary cofactors like NADPH, the rate at which the compound is eliminated over time provides a measure of its intrinsic clearance.

Studies have been conducted to assess the covalent binding of various drugs, including diphenhydramine, in NADPH-supplemented human liver microsomes. nih.gov These experiments help to understand the potential for the formation of reactive metabolites. In a typical metabolic stability assay, Diphenhydramine-d5 would be added at a known concentration to the analytical samples to serve as an internal standard, ensuring precise measurement of the disappearance of the non-deuterated diphenhydramine.

Table 1: Typical Setup for an In Vitro Metabolic Stability Assay

ComponentDescriptionPurpose
Test Compound Diphenhydramine HydrochlorideThe drug being investigated for metabolic stability.
Enzyme Source Human Liver Microsomes (HLM)Contains the primary drug-metabolizing enzymes (CYPs).
Cofactor NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate)Required for the catalytic activity of CYP enzymes.
Buffer Phosphate Buffer (pH 7.4)Maintains a physiological pH for optimal enzyme function.
Internal Standard Diphenhydramine-d5 HydrochlorideAdded during sample processing for accurate quantification by LC-MS.
Incubation 37°C with timed samplingSimulates physiological temperature; allows for kinetic analysis.

This table represents a generalized protocol and specific parameters may vary between studies.

Identification of Deuterated Metabolites and Proposed Biotransformation Pathways

The primary metabolites of diphenhydramine identified in human urine and plasma include N-desmethyldiphenhydramine, diphenhydramine-N-oxide, and the N-glucuronide conjugate. nih.govresearchgate.net Further metabolism can lead to N,N-didemethyldiphenhydramine and diphenylmethoxyacetic acid. researchgate.net

When Diphenhydramine-d5 is metabolized, the resulting metabolites that retain the deuterated phenyl ring will have a mass that is 5 units higher than their non-deuterated counterparts. Using high-resolution mass spectrometry, these deuterated metabolites can be identified. For example, the formation of N-desmethyldiphenhydramine-d5 would be confirmed by detecting a molecule with the corresponding mass-to-charge ratio (m/z). This allows for unambiguous tracking of the metabolic fate of the deuterated phenyl ring.

Table 2: Predicted Masses of Diphenhydramine and its Potential Deuterated Metabolites

CompoundMolecular Formula (non-deuterated)[M+H]⁺ (non-deuterated)Molecular Formula (d5)[M+H]⁺ (d5)
Diphenhydramine C₁₇H₂₁NO256.16C₁₇H₁₆D₅NO261.20
N-desmethyldiphenhydramine C₁₆H₁₉NO242.15C₁₆H₁₄D₅NO247.18
Diphenhydramine-N-oxide C₁₇H₂₁NO₂272.16C₁₇H₁₆D₅NO₂277.19

Masses are monoisotopic. [M+H]⁺ refers to the protonated molecule commonly observed in positive ion mode mass spectrometry.

The identification of these deuterated metabolites confirms that the metabolic reactions, such as N-demethylation and N-oxidation, can occur without altering the deuterated phenyl ring structure.

Pharmacokinetic Modeling in Preclinical Animal Models Using Deuterated Probes

Pharmacokinetic (PK) studies in preclinical animal models are crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile before human trials. Deuterated compounds like Diphenhydramine-d5 are essential tools in these investigations, often used as internal standards for robust bioanalysis. nih.gov

Pharmacokinetic parameters for diphenhydramine have been determined in various animal models, including dogs, nih.govnih.gov rats, nih.govnih.gov and rabbits. latamjpharm.org For example, a study in healthy dogs determined the bioavailability and elimination half-life after intravenous and intramuscular administration. nih.gov In such studies, a stable isotope-labeled version like Diphenhydramine-d5 is the ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of plasma samples, as its chemical and physical behavior during sample extraction and ionization is nearly identical to the non-deuterated drug, ensuring high accuracy and precision. nih.gov

Beyond its use as an internal standard, the co-administration of a deuterated and non-deuterated drug (a "cassette" dosing approach) can be used to investigate drug-drug interactions or physiological changes on pharmacokinetics within a single animal, reducing inter-animal variability. For instance, the synthesis of a deuterated stable isotope analog, [2H10]DPHM, was reported for use in studies of maternal-fetal drug transfer in pregnant sheep, demonstrating the utility of these labeled compounds in complex pharmacokinetic models. researchgate.net

Table 3: Selected Pharmacokinetic Parameters of Diphenhydramine in Preclinical Animal Models

SpeciesRoute of AdministrationDoseElimination Half-life (T½)Systemic Availability (F)Reference
Dog Intramuscular (i.m.)2 mg/kg6.8 ± 0.7 h88% nih.gov
Dog Intravenous (i.v.)1 mg/kg4.2 ± 0.5 hN/A nih.gov
Dog Oral (p.o.)5 mg/kg5.0 ± 7.1 h7.8% nih.gov
Rat N/AN/A~1 hourN/A nih.gov
Rabbit N/AN/A~0.3 hoursN/A nih.gov

This table presents a selection of data from different studies and is not a direct comparison. Experimental conditions may vary.

Research on Absorption, Distribution, and Elimination Dynamics in Animal Species (e.g., rabbit, sheep, rodent models)

While specific research focusing exclusively on the absorption, distribution, and elimination of Diphenhydramine-d5 in animal models is not extensively documented in publicly available literature, a wealth of information exists for the non-deuterated form of diphenhydramine. These studies provide a foundational understanding of the compound's behavior in biological systems and offer a basis for hypothesizing the effects of deuteration.

Rabbit Models: Studies in rabbits have been instrumental in characterizing the disposition of diphenhydramine. Research has shown that the clearance, volume of distribution, and elimination rate constant of diphenhydramine and its analogues can be determined following intravenous infusion. nih.gov For instance, one study investigated the disposition of diphenhydramine and four of its ring-substituted analogues in rabbits, revealing that hydrophobic properties influence clearance and distribution. nih.gov Another study compared the inhibitory effects of diphenhydramine and cetirizine (B192768) on the isolated trachea of rabbits, providing insights into its local activity. pjmhsonline.com

Sheep Models: In sheep, pharmacokinetic studies of diphenhydramine have revealed dose-dependent changes in its distribution and elimination. Following intravenous administration, the elimination half-life and volume of distribution were observed to increase with higher doses, although the total body clearance remained constant. nih.gov The free fraction of diphenhydramine in plasma was found to be independent of drug concentration within the tested range. nih.gov

Rodent Models: In rats, diphenhydramine is well-absorbed orally and distributes to various tissues, with high concentrations found in the spleen, lungs, and brain. ratguide.com It is known to cross the placental barrier. ratguide.com The primary site of metabolism is the liver, with metabolites excreted in the urine. ratguide.com Studies in rats have also utilized in situ brain perfusion to investigate the transport of diphenhydramine across the blood-brain barrier, revealing a saturable, carrier-mediated transport mechanism. nih.gov

Animal ModelKey Pharmacokinetic Parameters of DiphenhydramineSource
Rabbit Disposition parameters (clearance, volume of distribution, elimination rate constant) determined after IV infusion. nih.gov
Sheep Dose-dependent increase in elimination half-life (34 to 68 min) and volume of distribution (3 to 6 L/kg) with doses from 25 to 200 mg. Average total body clearance of approximately 5 L/h/kg. Plasma protein binding is concentration-independent. nih.gov
Rat High distribution to spleen, lungs, and brain. Metabolized in the liver and excreted in the urine. Saturable transport across the blood-brain barrier with an apparent Km of 3.0 mM. ratguide.comnih.gov
Dog Following intravenous administration of dimenhydrinate (B1670652) (containing diphenhydramine), the terminal elimination half-life of diphenhydramine was 11.6 (± 17.7) hours. nih.gov

The use of Diphenhydramine-d5 in such studies would allow for more precise quantification and differentiation from endogenous compounds, potentially refining our understanding of its ADME properties. The deuterium substitution can lead to a kinetic isotope effect, which may slow down metabolism, particularly if the deuteration occurs at a site of metabolic attack. This could result in a longer half-life and increased exposure compared to the non-deuterated compound.

Physiologically Based Pharmacokinetic (PBPK) Modeling with Deuterated Analogues in Animal Systems

Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool that simulates the ADME of a drug in the body based on physiological, biochemical, and physicochemical properties. These models can be used to predict drug concentrations in various tissues and to extrapolate pharmacokinetic data across different species and populations. nih.gov

A PBPK model for non-deuterated diphenhydramine has been developed to predict its exposure in pediatric populations by leveraging data from adults. mdpi.comresearchgate.net This model incorporated physiological and anatomical changes with age to improve its predictive power. mdpi.com Furthermore, a simplified PBPK model was used to describe the pharmacokinetics of diphenhydramine in overdose cases. nih.govresearchgate.net

The application of a PBPK model for Diphenhydramine-d5 in animal systems would allow for a mechanistic understanding of how deuterium substitution affects its disposition. Such a model could simulate the altered metabolic clearance and predict the resulting changes in tissue and plasma concentrations. This would be particularly useful for understanding the kinetic isotope effect in a whole-body context and for predicting the potential for altered efficacy or toxicity of the deuterated compound.

Application in Protein Binding and Interaction Studies in vitro

In vitro studies are crucial for elucidating the mechanisms of drug action and interaction at a molecular level. Diphenhydramine-d5 can be a valuable tool in these investigations, particularly in protein binding and interaction studies.

The extent of a drug's binding to plasma proteins is a critical determinant of its pharmacokinetic and pharmacodynamic properties, as only the unbound fraction is typically available to exert its effect and to be cleared from the body. Studies with non-deuterated diphenhydramine have shown that it is extensively bound to plasma proteins, with estimates ranging from 78% to 98%. drugbank.comnih.gov In sheep, the free fraction of diphenhydramine was found to be approximately 0.229 and was independent of the drug concentration over a certain range. nih.gov

The use of Diphenhydramine-d5 in in vitro protein binding assays, such as equilibrium dialysis or ultrafiltration, would allow for precise quantification of the bound and unbound fractions using mass spectrometry. This can be particularly advantageous when studying competitive binding interactions with other drugs or endogenous substances.

Furthermore, Diphenhydramine-d5 can be used in in vitro systems to study its interaction with drug-metabolizing enzymes and transporters. For example, studies have identified the specific cytochrome P450 (CYP) isozymes involved in the N-demethylation of diphenhydramine, with CYP2D6 being a high-affinity enzyme. nih.gov Utilizing Diphenhydramine-d5 as a substrate in such assays could help to determine if the deuterium substitution alters the affinity or metabolic rate by these enzymes.

In Vitro Study TypeKey Findings for DiphenhydraminePotential Application of Diphenhydramine-d5Source
Plasma Protein Binding Approximately 78-98% bound to plasma proteins. In sheep, the unbound fraction is about 22.9%.Precise quantification of binding parameters and investigation of competitive displacement. nih.govdrugbank.comnih.gov
Enzyme Inhibition/Metabolism A potent inhibitor and high-affinity substrate of CYP2D6. Also metabolized by CYP1A2, CYP2C9, and CYP2C19.To determine the kinetic isotope effect on metabolic pathways and enzyme affinity. nih.gov
Receptor Binding Antagonist at the H1 histamine (B1213489) receptor.To study the effect of deuteration on receptor binding affinity and kinetics. guidetopharmacology.org

Future Research Directions and Emerging Methodologies for Deuterated Compounds

Development of Novel and Green Deuteration Strategies for Complex Pharmaceutical Analogues

The synthesis of deuterated compounds, particularly complex pharmaceutical analogues, is continually evolving towards more efficient and environmentally benign methods. Traditional deuteration techniques often require harsh reaction conditions or the use of expensive and hazardous reagents. The development of novel and "green" deuteration strategies is a key area of future research.

One promising approach involves the use of transition metal-catalyzed C-H activation . acs.orgnih.govchemrxiv.org This method allows for the direct replacement of hydrogen atoms with deuterium (B1214612) on a molecule's carbon skeleton, often with high selectivity. acs.orgnih.govchemrxiv.org Recent advancements have focused on using more abundant and less toxic metals, such as manganese, to catalyze these reactions. rsc.org For instance, manganese-catalyzed C-H deuteration of aromatic aldehydes has been achieved using deuterium oxide (D₂O), a readily available and inexpensive deuterium source. rsc.org This strategy often employs transient directing groups to achieve high ortho-selectivity. rsc.org

Another green approach gaining traction is electrocatalytic heavy water splitting . oaepublish.com This method utilizes electricity to split D₂O, generating deuterium that can then be incorporated into organic molecules under mild conditions. oaepublish.com This technique offers a high degree of control and can be applied to a wide range of complex molecules. oaepublish.com The efficiency of this process is a key metric, with ongoing research focused on improving the Faradaic efficiency (FE) to minimize side reactions and maximize deuterium incorporation. oaepublish.com

Furthermore, the development of photocatalytic deuteration methods is an active area of research. These methods use light energy to drive the deuteration process, often under ambient temperature and pressure, further enhancing their green credentials. The goal is to develop robust and scalable deuteration protocols that are applicable to a wide array of pharmaceutical compounds.

Deuteration StrategyCatalyst/ReagentKey Advantages
Transition Metal-Catalyzed C-H ActivationPalladium, ManganeseHigh selectivity, direct functionalization. acs.orgnih.govrsc.org
Electrocatalytic Heavy Water SplittingElectricity, D₂OMild conditions, high control, green. oaepublish.com
PhotocatalysisLight, PhotocatalystAmbient conditions, energy-efficient.

Integration of Deuterated Compounds in Multi-Omics Research (e.g., Metabolomics, Proteomics)

Deuterated compounds are invaluable tools in multi-omics research, which involves the comprehensive analysis of large sets of biological molecules like metabolites (metabolomics) and proteins (proteomics). The unique mass signature of deuterium allows for the precise tracing and quantification of molecules in complex biological systems. creative-proteomics.compharmiweb.com

In metabolomics , stable isotope labeling, including the use of deuterium, is a powerful technique for tracing metabolic pathways and measuring metabolic flux. creative-proteomics.compharmiweb.com By introducing a deuterated substrate into a biological system, researchers can follow its conversion into various metabolites, providing a dynamic view of cellular metabolism. creative-proteomics.com This approach is crucial for understanding disease mechanisms and for the discovery of new drug targets. creative-proteomics.compharmiweb.com Multiple isotope labeling, where different precursors are labeled with different isotopes, further enhances the ability to deconvolute complex metabolic networks. oup.comnih.gov

In proteomics , deuterated standards are widely used for accurate protein quantification. clearsynth.com Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a particularly powerful technique that provides insights into protein structure, dynamics, and interactions. thermofisher.comnih.gov In HDX-MS, proteins are exposed to a deuterated solvent (D₂O), and the rate of exchange of backbone amide hydrogens for deuterium is measured by mass spectrometry. thermofisher.com This rate is dependent on the solvent accessibility and hydrogen bonding of the amide protons, thus providing a map of the protein's conformation and flexibility. thermofisher.comnih.gov

The integration of deuterated compounds in multi-omics studies is expected to grow, driven by advancements in analytical instrumentation and computational tools for data analysis. creative-proteomics.compharmiweb.com This integrated approach will provide a more holistic understanding of biological systems and the effects of drugs.

Omics FieldApplication of Deuterated CompoundsKey Insights Gained
MetabolomicsStable Isotope LabelingMetabolic pathways, flux analysis. creative-proteomics.compharmiweb.com
ProteomicsDeuterated Internal Standards, HDX-MSProtein quantification, structure, dynamics, interactions. clearsynth.comthermofisher.comnih.gov
GenomicsLabeled NucleotidesGene expression, DNA synthesis and turnover. creative-proteomics.compharmiweb.com

Advancements in Analytical Instrumentation for Enhanced Deuterium Traceability and Quantification

The accurate and sensitive detection of deuterated compounds is critical for their application in research and development. Continuous advancements in analytical instrumentation are pushing the boundaries of deuterium traceability and quantification.

High-resolution mass spectrometry (HRMS) , particularly techniques like Orbitrap-based MS, is at the forefront of these advancements. nih.govccspublishing.org.cn HRMS provides the high mass accuracy and resolution necessary to distinguish between deuterated and non-deuterated isotopologues and to accurately determine the degree of deuterium incorporation. thermofisher.comnih.govccspublishing.org.cn This is crucial for characterizing deuterated compounds and for quantitative studies using deuterated internal standards. clearsynth.comtexilajournal.com

Nuclear Magnetic Resonance (NMR) spectroscopy , specifically ²H NMR, is another powerful technique for the analysis of deuterated compounds. wikipedia.orgnumberanalytics.comnumberanalytics.com While proton (¹H) NMR is a standard tool in chemical analysis, ²H NMR directly detects the deuterium nucleus, providing unambiguous confirmation of deuteration. wikipedia.org It can also provide information about the specific sites of deuteration within a molecule. numberanalytics.com Advances in NMR technology, such as higher field strengths and cryogenically cooled probes, are improving the sensitivity of ²H NMR, making it more accessible for a wider range of applications. numberanalytics.com

The combination of liquid chromatography (LC) with MS (LC-MS) and NMR (LC-NMR) provides powerful hyphenated techniques for the separation and analysis of complex mixtures containing deuterated compounds. These techniques are essential for pharmacokinetic studies and for the analysis of metabolites in biological samples. iaea.org

Analytical TechniquePrincipleKey Advantages for Deuterated Compounds
High-Resolution Mass Spectrometry (HRMS)Measures mass-to-charge ratio with high accuracy.Accurate mass determination, isotopic pattern analysis. thermofisher.comnih.govccspublishing.org.cn
Deuterium NMR (²H NMR)Detects the nuclear magnetic resonance of deuterium nuclei.Unambiguous confirmation of deuteration, site-specific information. wikipedia.orgnumberanalytics.comnumberanalytics.com
Liquid Chromatography-Mass Spectrometry (LC-MS)Separates compounds before mass analysis.Analysis of complex mixtures, pharmacokinetic studies. iaea.org

Computational Chemistry and In Silico Modeling in Deuterated Compound Research and Design

Computational chemistry and in silico modeling are playing an increasingly important role in the research and design of deuterated compounds. These tools can predict the effects of deuteration on a drug's properties, thereby guiding the synthesis and testing of new deuterated analogues. nih.gov

One of the key applications of computational modeling is the prediction of the deuterium kinetic isotope effect (KIE) . wikipedia.orggoogle.com The KIE is the change in the rate of a chemical reaction when a hydrogen atom is replaced by deuterium. wikipedia.org By modeling the transition state of a metabolic reaction, computational methods can predict the magnitude of the KIE and thus the extent to which deuteration will slow down the metabolism of a drug. google.comrutgers.edu This allows medicinal chemists to strategically place deuterium atoms at sites of metabolic vulnerability to improve a drug's metabolic stability. nih.gov

In silico models can also be used to predict how deuteration might alter a drug's metabolic pathways, a phenomenon known as metabolic switching . nih.govjuniperpublishers.com Deuteration at one metabolic site can sometimes redirect metabolism to other sites, potentially leading to the formation of different metabolites. nih.govjuniperpublishers.com Computational tools can help to anticipate these changes, which is important for assessing the potential for the formation of toxic metabolites. juniperpublishers.com

Furthermore, molecular dynamics simulations can be used to study the effects of deuteration on a drug's binding to its target protein. While the steric effects of deuteration are minimal, the changes in vibrational frequencies can sometimes influence binding affinity and selectivity. These computational approaches, when used in conjunction with experimental data, can accelerate the design of safer and more effective deuterated drugs. nih.gov

Methodological Innovations in Preclinical Research Using Deuterated Analogues

The use of deuterated analogues in preclinical research is essential for evaluating their potential as therapeutic agents. Methodological innovations in this area are focused on improving the efficiency and predictive power of preclinical studies.

A significant innovation is the use of a 50:50 mixture of deuterated and non-deuterated compounds in in vitro metabolic stability assays. iaea.org This approach allows for the direct comparison of the metabolic rates of the two compounds in the same experiment, providing a more accurate assessment of the KIE. iaea.orgsigmaaldrich.com This method reduces inter-assay variability and provides a more robust measure of the improvement in metabolic stability conferred by deuteration.

In in vivo pharmacokinetic studies, the co-administration of a deuterated drug and its non-deuterated counterpart (or a deuterated internal standard) allows for more precise determination of pharmacokinetic parameters. nih.govresearchgate.netnih.gov The use of sensitive analytical techniques like LC-MS/MS enables the simultaneous quantification of both compounds in biological samples, leading to more reliable data on clearance, volume of distribution, and bioavailability. nih.gov

Moreover, deuteration can be used as a tool to investigate drug toxicity. juniperpublishers.comnih.gov If a drug's toxicity is caused by a reactive metabolite, deuterating the site of metabolism that leads to the formation of this metabolite can reduce toxicity. juniperpublishers.com Preclinical studies designed to assess this are becoming more common and are an important part of the safety evaluation of deuterated drugs. nih.gov These innovative preclinical methodologies are crucial for de-risking the development of deuterated drug candidates and for providing the data needed to support their progression into clinical trials. tandfonline.com

Preclinical Research AreaMethodological InnovationBenefit
In Vitro Metabolism50:50 mixture of deuterated/non-deuterated compoundMore accurate KIE determination, reduced variability. iaea.orgsigmaaldrich.com
In Vivo PharmacokineticsCo-administration with non-deuterated analoguePrecise pharmacokinetic parameter determination. nih.govresearchgate.netnih.gov
ToxicologyDeuteration to block toxic metabolite formationReduced toxicity, improved safety profile. juniperpublishers.comnih.gov
Drug DiscoveryDeuteration to improve pharmacokinetic propertiesEnhanced efficacy and safety of new chemical entities. nih.govresearchgate.netacs.orgtandfonline.com

Q & A

Basic Research Questions

How is Diphenhydramine-d5 (hydrochloride) structurally distinguished from its non-deuterated counterpart, and what analytical techniques confirm its isotopic purity?

Diphenhydramine-d5 (hydrochloride) contains five deuterium atoms replacing protium at specific positions in the molecule, typically on the methyl groups of the dimethylaminoethyl moiety. Isotopic purity is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) . For example, MS detects the mass shift (+5 Da) due to deuterium substitution, while NMR identifies the absence of proton signals in deuterated regions. High-performance liquid chromatography (HPLC) coupled with MS is recommended for simultaneous quantification and isotopic verification .

What standardized HPLC protocols are used to quantify Diphenhydramine-d5 (hydrochloride) in experimental matrices?

The USP method for Diphenhydramine Hydrochloride (C17H21NO·HCl) can be adapted for the deuterated analog. Key parameters include:

ColumnMobile PhaseFlow RateDetectionInjection Volume
C18Acetonitrile:Buffer (pH 2.5)1.5 mL/minUV 254 nm10 µL

Peak responses from the deuterated compound are compared against a non-deuterated reference standard. Ensure a linear calibration curve (R<sup>2</sup> ≥ 0.995) across 90–110% of the expected concentration range .

What safety protocols are critical when handling Diphenhydramine-d5 (hydrochloride) in laboratory settings?

Per OSHA guidelines:

  • Personal protective equipment (PPE): Impermeable gloves (nitrile recommended) and lab coats.
  • Ventilation: Use fume hoods for powder handling to avoid inhalation.
  • Storage: Store at -20°C in airtight containers; stability exceeds 5 years under these conditions.
  • Waste disposal: Treat as hazardous organic waste due to acute oral toxicity (Category 4) .

Advanced Research Questions

How can researchers optimize synthetic routes for Diphenhydramine-d5 (hydrochloride) using AI-driven retrosynthetic analysis?

AI tools (e.g., Reaxys, Pistachio) predict feasible one-step routes by prioritizing precursor availability and reaction efficiency. For Diphenhydramine-d5:

Start with deuterated dimethylamine (CD3)2NH.

React with diphenylmethoxyethyl chloride under nucleophilic substitution.

Purify via recrystallization in ethanol-HCl.
Validate isotopic integrity using <sup>2</sup>H-NMR and adjust reaction conditions (e.g., solvent, catalyst) to minimize protium exchange .

What experimental designs address contradictions in pharmacokinetic data between deuterated and non-deuterated Diphenhydramine?

Discrepancies in metabolic half-life or bioavailability often arise from isotopic effects. Mitigation strategies include:

  • Comparative studies: Co-administer deuterated and non-deuterated forms in vivo, using LC-MS/MS to track both simultaneously.
  • Isotope effect quantification: Calculate kinetic isotope effects (KIEs) for CYP450-mediated metabolism (e.g., CYP2D6) using human liver microsomes.
  • Control for deuterium loss: Validate stability under physiological pH and temperature .

How can Diphenhydramine-d5 (hydrochloride) be applied in tracing histamine H1 receptor binding dynamics?

Radioligand displacement assays: Use [<sup>3</sup>H]-Diphenhydramine-d5 to measure binding affinity (Ki) in transfected HEK293 cells.

Kinetic studies: Compare association/dissociation rates with non-deuterated ligand to assess isotopic impact on receptor interaction.

Metabolic stability: Co-incubate with liver S9 fractions to evaluate deuterium’s protective effect against oxidative metabolism .

What methodological challenges arise in quantifying Diphenhydramine-d5 (hydrochloride) in complex biological matrices, and how are they resolved?

Challenges:

  • Matrix interference (e.g., plasma proteins).
  • Deuterium/hydrogen exchange during extraction.
    Solutions:
  • Sample preparation: Solid-phase extraction (SPE) with deuterated internal standards (e.g., Diphenhydramine-d10).
  • Chromatography: Use HILIC columns to separate polar metabolites.
  • Data normalization: Correct for ion suppression using matrix-matched calibration curves .

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